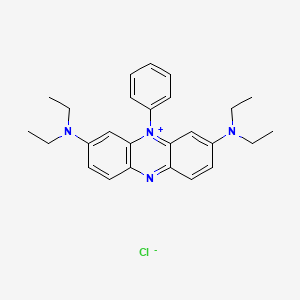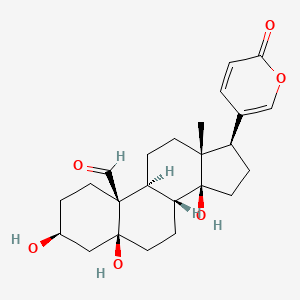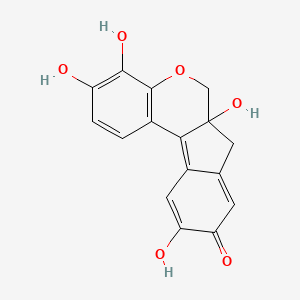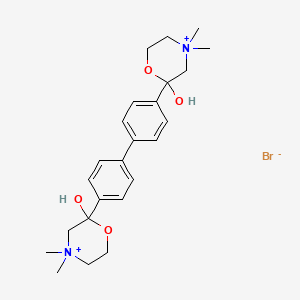
Acide heptélidique
Vue d'ensemble
Description
Applications De Recherche Scientifique
Heptelidic acid has a wide range of scientific research applications:
Chemistry: It is used as a tool to study enzyme inhibition and metabolic pathways.
Biology: Heptelidic acid is employed in research on cellular metabolism and glycolysis.
Mécanisme D'action
Heptelidic acid, also known as Koningic acid, is a potent, selective, and irreversible inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH), a key enzyme in the glycolytic pathway .
Target of Action
Heptelidic acid primarily targets the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) . GAPDH plays a significant role in the intermediary metabolism of human tissues, and all organisms require its catalytic capability to maintain adequate glycolytic flux .
Mode of Action
Heptelidic acid inhibits GAPDH through the covalent modification of the active site cysteine thiol . This inhibition disrupts cellular energy production by blocking the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, thereby impeding ATP generation in cells .
Biochemical Pathways
GAPDH, the target of Heptelidic acid, catalyzes the sixth reaction of glycolysis in eukaryotic cells . The triose substrate of GAPDH is a product of several important metabolic pathways: stage one of glycolysis, fructose catabolism, pentose phosphate pathway, and glycerol metabolism . By inhibiting GAPDH, Heptelidic acid disrupts these pathways and affects the downstream effects related to energy production and other cellular functions.
Pharmacokinetics
The biosynthetic pathway of heptelidic acid has been elucidated, uncovering the enzymatic basis of the formation of the epoxide warhead .
Result of Action
The inhibition of GAPDH by Heptelidic acid disrupts cellular energy production, impeding ATP generation in cells . This specific mode of action makes Heptelidic acid a valuable tool in biochemical research for studying cellular metabolism, energy regulation, and glycolytic enzyme function .
Action Environment
The action of Heptelidic acid can be influenced by environmental factors. For instance, the production of Heptelidic acid was observed when the strain was grown in potato dextrose broth at 28°C while shaking at 250 rpm
Analyse Biochimique
Biochemical Properties
Heptelidic acid is a potent, selective, irreversible inhibitor of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) . It inhibits GAPDH through the covalent modification of the active site cysteine thiol . This interaction with GAPDH, a key enzyme in the glycolytic pathway, underscores the significant role of Heptelidic acid in biochemical reactions.
Cellular Effects
Heptelidic acid has been shown to have significant effects on various types of cells. It inhibits the growth of cells in a concentration-dependent manner . In particular, it has been shown to exert antitumor effects against pancreatic cancer and extraintestinal melanoma both in vitro and in vivo . It achieves this by inhibiting the enzymatic activity of GAPDH, thereby affecting cellular metabolism .
Molecular Mechanism
The molecular mechanism of Heptelidic acid involves its interaction with GAPDH. It is a nanomolar inhibitor of GAPDH through the covalent modification of the active site cysteine thiol . This interaction inhibits the enzyme’s activity, thereby affecting the glycolytic pathway. The biosynthetic pathway of Heptelidic acid has been elucidated, uncovering the enzymatic basis of the formation of the epoxide warhead .
Temporal Effects in Laboratory Settings
The effects of Heptelidic acid change over time in laboratory settings. It exhibits time-dependent and irreversible inhibition towards GAPDH . This indicates that Heptelidic acid can bind and form a stable adduct with the cysteine residues of the enzyme .
Dosage Effects in Animal Models
In animal models, the effects of Heptelidic acid vary with different dosages. For instance, in a study involving female Foxn1nu mice bearing BT-474 tumors, it was found that 1 mg/kg was determined to be the maximum tolerated dose based on behavioral monitoring and adverse events at higher doses .
Metabolic Pathways
Heptelidic acid is involved in the glycolytic pathway due to its interaction with GAPDH . By inhibiting GAPDH, it affects the flux of this metabolic pathway. This could also have effects on metabolic flux or metabolite levels.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L'acide héptélidique est principalement produit par biosynthèse par des champignons. La voie biosynthétique implique la formation d'une tête de guerre époxyde, qui est cruciale pour son activité inhibitrice . Les gènes responsables de sa biosynthèse ont été identifiés dans Aspergillus oryzae . Le processus de fermentation implique généralement la culture des champignons dans un milieu approprié, suivie de l'extraction et de la purification du composé .
Méthodes de production industrielle : La production industrielle de l'acide héptélidique implique une fermentation à grande échelle utilisant des champignons tels qu'Aspergillus oryzae. Le bouillon de fermentation est filtré, et le composé est extrait à l'aide de solvants tels que l'acétate d'éthyle. La phase organique est ensuite séchée sur du sulfate de sodium et purifiée à l'aide de techniques chromatographiques .
Analyse Des Réactions Chimiques
Types de réactions : L'acide héptélidique subit diverses réactions chimiques, notamment :
Oxydation : L'acide héptélidique peut être oxydé pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier la structure du cycle lactone.
Substitution : Les réactions de substitution peuvent se produire au niveau de l'époxyde ou du cycle lactone.
Réactifs et conditions courants :
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium peuvent être utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent réagir avec le cycle époxyde.
Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l'acide héptélidique avec des groupes fonctionnels modifiés, qui peuvent présenter des activités biologiques différentes .
4. Applications de la recherche scientifique
L'acide héptélidique a un large éventail d'applications de recherche scientifique :
Chimie : Il est utilisé comme outil pour étudier l'inhibition enzymatique et les voies métaboliques.
Biologie : L'acide héptélidique est utilisé dans la recherche sur le métabolisme cellulaire et la glycolyse.
5. Mécanisme d'action
L'acide héptélidique exerce ses effets en modifiant de manière covalente la cystéine thiol du site actif de la GAPDH, ce qui conduit à une inhibition irréversible de l'enzyme . Cette inhibition perturbe la glycolyse, une voie métabolique critique, affectant ainsi la production d'énergie cellulaire. Le composé inhibe également l'ADN polymérase, contribuant ainsi à ses effets biologiques .
Comparaison Avec Des Composés Similaires
L'acide héptélidique est unique en raison de son action inhibitrice spécifique sur la GAPDH. Des composés similaires comprennent :
Acide hydrohéptélidique : Un dérivé avec un cycle lactone modifié.
Acide trichoderonique A : Une autre lactone sesquiterpénique présentant des activités biologiques similaires.
Ces composés partagent des similitudes structurales mais diffèrent par leurs cibles et leurs activités biologiques spécifiques, soulignant la singularité de l'acide héptélidique dans son mode d'action et ses applications.
Propriétés
IUPAC Name |
(5aS,6R,9S,9aS)-1-oxo-6-propan-2-ylspiro[3,5a,6,7,8,9a-hexahydro-2-benzoxepine-9,2'-oxirane]-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O5/c1-8(2)10-3-4-15(7-20-15)12-11(10)5-9(13(16)17)6-19-14(12)18/h5,8,10-12H,3-4,6-7H2,1-2H3,(H,16,17)/t10-,11-,12-,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESMSCGUTIEROV-RTWAVKEYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC2(CO2)C3C1C=C(COC3=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CC[C@@]2(CO2)[C@@H]3[C@@H]1C=C(COC3=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901105608 | |
| Record name | Koningic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901105608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57710-57-3 | |
| Record name | (2′S,5aS,6R,9aS)-1,5a,6,7,8,9a-Hexahydro-6-(1-methylethyl)-1-oxospiro[2-benzoxepin-9(3H),2′-oxirane]-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57710-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Koningic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901105608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | KONINGIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6H8EDV2NKQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of heptelidic acid?
A1: Heptelidic acid acts as a potent and specific inhibitor of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH) []. It irreversibly binds to the active site cysteine residue (Cys-149) of GAPDH [, ], leading to inhibition of the enzyme's activity [].
Q2: What are the downstream consequences of GAPDH inhibition by heptelidic acid?
A2: Inhibition of GAPDH by HA disrupts glycolysis, a fundamental metabolic pathway for energy production in cells [, ]. This disruption leads to a decrease in ATP levels [, ] and can trigger various cellular responses, including apoptosis [, , ], altered immune cell function [], and potential therapeutic effects against cancer cells [, ].
Q3: Does heptelidic acid affect other cellular processes besides glycolysis?
A3: While primarily known for its impact on glycolysis through GAPDH inhibition, research suggests HA might influence other cellular processes. For instance, it has been implicated in modulating phospholipase D2 (PLD2) activity in PC12 cells []. Additionally, its effects on amino acid and fatty acid metabolism are being investigated [].
Q4: What is the molecular formula and weight of heptelidic acid?
A4: The molecular formula of heptelidic acid is C15H20O5, and its molecular weight is 280.31 g/mol [].
Q5: What spectroscopic data are available for the characterization of heptelidic acid?
A5: The structural elucidation of heptelidic acid has been achieved using various spectroscopic techniques. These include nuclear magnetic resonance (NMR) spectroscopy, such as 1H NMR and 13C NMR, which provide information about the hydrogen and carbon atoms in the molecule [, ]. Additionally, infrared (IR) spectroscopy is employed to identify functional groups present in the compound, such as the characteristic absorption bands for carboxyl and isopropyl groups [].
Q6: How do structural modifications of heptelidic acid affect its activity?
A6: Studies exploring the structure-activity relationship (SAR) of HA and its analogs have revealed key structural features essential for its activity. The presence of the epoxide warhead and the fused lactone ring system are crucial for potent GAPDH inhibition []. Modifications to these moieties can significantly impact its potency and selectivity [].
Q7: What is known about the stability of heptelidic acid?
A7: The stability of HA under various conditions is an active area of research. Factors such as temperature, pH, and exposure to light can affect its degradation rate. Formulation strategies to improve its stability, solubility, and bioavailability are being investigated [, ].
Q8: What is known about the pharmacokinetics (PK) of heptelidic acid?
A8: The pharmacokinetic properties of HA, including its absorption, distribution, metabolism, and excretion (ADME), are under investigation. Understanding these properties is crucial for optimizing its therapeutic potential and determining effective dosage regimens [].
Q9: What are the in vitro and in vivo effects of heptelidic acid?
A9: Heptelidic acid has demonstrated significant in vitro and in vivo effects, primarily attributed to its GAPDH inhibitory activity. In vitro: It inhibits the proliferation of various cancer cell lines, including leukemia [, ], thyroid cancer [], and melanoma []. It also affects the function of immune cells, specifically CD4+ T cells, influencing their differentiation and cytokine production [, ].In vivo: Studies using animal models have shown promising results. For example, HA has demonstrated efficacy against a B-cell acute lymphoblastic leukemia patient-derived xenograft (PDX) model, showing increased survival time in treated mice []. Additionally, it has been shown to attenuate disease severity in a mouse model of multiple sclerosis (MS) [].
Q10: Are there any biomarkers being investigated for heptelidic acid treatment?
A10: The identification of reliable biomarkers for HA treatment is an ongoing area of research. These biomarkers could potentially help predict treatment efficacy, monitor therapeutic responses, and identify potential adverse effects [].
Q11: Are there any known mechanisms of resistance to heptelidic acid?
A11: Resistance to HA is a possibility, as seen with many therapeutic agents. Studies have identified mutations in the GAPDH gene, both within and distant from the active site, that can confer resistance to HA [, ].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















